molecular formula C22H20FN3O3S B2416377 N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900004-04-8

N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2416377
CAS No.: 900004-04-8
M. Wt: 425.48
InChI Key: SFNIBLRSUJQDPG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic small molecule featuring a benzofuro[3,2-d]pyrimidin-4-one core, a scaffold of significant interest in medicinal chemistry. This compound is structurally analogous to derivatives disclosed in patents for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes play a critical role in DNA repair, and their inhibition is a validated strategy for targeting cancers with specific DNA repair deficiencies, a concept known as synthetic lethality. Consequently, this molecule is a valuable candidate for research in oncology, particularly in studying novel chemotherapeutic agents and combination therapies . The structure of this acetamide derivative includes a 4-fluorobenzyl group and a propyl chain attached to the fused heterocyclic system, which are key modifications for optimizing drug-like properties and target affinity. Researchers can utilize this compound for in vitro biochemical assays, high-throughput screening, and mechanism-of-action studies to further elucidate the PARP pathway and explore new treatment modalities for various diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNIBLRSUJQDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core

      Starting Materials: The synthesis begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be synthesized from appropriate substituted anilines and aldehydes.

      Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, followed by oxidation to form the desired core structure.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones from the sulfanyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can convert ketones to alcohols or reduce other functional groups within the molecule.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions can modify the benzyl or acetamide groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, triethylamine in dichloromethane.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    Recent studies have indicated that compounds similar to N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, the compound's structural components may interact with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells .
  • Enzyme Inhibition :
    The compound has shown potential as an inhibitor of key enzymes such as α-glucosidase and acetylcholinesterase. This suggests its application in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) by modulating glucose metabolism and neurotransmitter levels .
  • Antimicrobial Properties :
    There is emerging evidence that compounds with similar structural motifs possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The sulfanyl group in the structure may enhance interaction with microbial targets, improving efficacy against resistant strains .

Case Study 1: Anticancer Evaluation

A study conducted on a series of derivatives based on this compound demonstrated significant anticancer activity against human colon and breast cancer cell lines. The research highlighted the importance of structural modifications to enhance potency and selectivity .

Case Study 2: Enzyme Inhibition

In another investigation focused on α-glucosidase inhibition, derivatives of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide were synthesized and tested. Results indicated a promising inhibitory effect, suggesting potential use in managing postprandial hyperglycemia in diabetic patients .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-methylbenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-bromobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its fluorobenzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a benzofuro-pyrimidine core and a fluorobenzyl moiety. This unique combination suggests possible interactions with various biological targets.

Research indicates that compounds similar to N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may exert their biological effects through multiple pathways, including:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Initial studies suggest that derivatives exhibit varying degrees of inhibition against these enzymes, which are critical in Alzheimer's disease pathology .
  • Antioxidant Activity : The presence of the furochromone structure is associated with antioxidant properties. Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress .

2. Pharmacological Properties

Several studies have documented the pharmacological properties of related compounds, suggesting that N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may share similar attributes:

Property Description
Anticholinergic Activity Exhibits inhibitory effects on AChE and BChE with IC50 values ranging from 10 to 30 μM .
Antioxidant Potential Demonstrates significant antioxidant activity through radical scavenging mechanisms .
Cytotoxicity Preliminary studies indicate potential cytotoxic effects against cancer cell lines .

3. Case Studies

A notable study investigated the biological activity of structurally related compounds in multicellular spheroids to assess anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research into the anticancer potential of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide .

Q & A

Q. Table 1: Key Structural Parameters from Crystallographic Studies

ParameterValue (Å/°)Source Compound
C–S bond length1.76–1.79N-(4-chlorophenyl) analog
Dihedral angle (aryl rings)66.4°4-bromophenyl derivative
N–H⋯O hydrogen bond distance2.12 Å3,4-difluorophenyl analog

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfanyl-acetamide moiety?

Methodological Answer:
SAR studies should focus on modifying the sulfanyl linker and fluorobenzyl group to optimize target binding. demonstrates that substituents like trifluoromethyl groups enhance metabolic stability and lipophilicity in related compounds . Key approaches:

  • Isosteric replacement: Substitute the sulfanyl group with sulfone or phosphonate moieties to assess impact on kinase inhibition (e.g., benzofuropyrimidinone scaffolds) .
  • 3D-QSAR modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in activity data often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility controls: Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine).
  • Impurity profiling: Employ LC-MS to quantify byproducts (e.g., oxidation of the sulfanyl group) that may skew IC50_{50} values .
  • Dose-response validation: Perform multi-point dose-response curves (e.g., 10 nM–100 µM) to confirm potency trends .

Advanced: What experimental designs are recommended for evaluating metabolic stability and toxicity?

Methodological Answer:

  • In vitro ADMET profiling:
    • Microsomal stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
    • CYP inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In vivo toxicity: Use zebrafish embryos (OECD TG 236) for acute toxicity screening, focusing on LC50_{50} and teratogenicity .

Advanced: How can computational methods be integrated with crystallographic data to predict polymorphic forms?

Methodological Answer:
Combine X-ray data () with molecular dynamics (MD) simulations to predict polymorph stability:

  • Software tools: Use Mercury (Cambridge Crystallographic Database) to analyze packing motifs and hydrogen-bonding networks.
  • Energy calculations: Compare lattice energies of potential polymorphs using force fields (e.g., COMPASS III) .

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